Ethyl dibenzo[b,d]thiophene-1-carboxylate
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Overview
Description
Dibenzothiophene-1-carboxylic acid ethyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound is derived from dibenzothiophene, a sulfur-containing heterocyclic aromatic compound, and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzothiophene-1-carboxylic acid ethyl ester can be synthesized through several methods. One common approach involves the reaction of dibenzothiophene with phthalic anhydride in the presence of aluminum chloride as a catalyst. The reaction is typically carried out in 1,2-dichloroethane at low temperatures (around -20°C) to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of dibenzothiophene-1-carboxylic acid ethyl ester may involve large-scale esterification processes. These processes often use carboxylic acids and alcohols in the presence of acid catalysts to produce esters. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Dibenzothiophene-1-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Substitution: The ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent.
Substitution: Various nucleophiles, such as amines or thiols, can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Dibenzothiophene-1-carboxylic acid and ethanol.
Reduction: Dibenzothiophene-1-carbinol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Dibenzothiophene-1-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: Used as a model compound to study hydrogen bonding interactions in asphaltenes.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of dibenzothiophene-1-carboxylic acid ethyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester is first activated by protonation of the carboxyl oxygen atom, followed by nucleophilic addition of water. This leads to the formation of a tetrahedral intermediate, which then undergoes proton transfer and elimination of ethanol to yield the carboxylic acid .
Comparison with Similar Compounds
Similar Compounds
- Dibenzothiophene-2-carboxylic acid ethyl ester
- Dibenzothiophene-2-carbonyl benzoate
- Dibenzothiophene-2-carbonyl alkyl benzoate
Uniqueness
Dibenzothiophene-1-carboxylic acid ethyl ester is unique due to its specific position of the carboxyl group on the dibenzothiophene ring. This positional difference can influence its chemical reactivity and interactions, making it distinct from other similar compounds .
Properties
CAS No. |
34724-71-5 |
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Molecular Formula |
C15H12O2S |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
ethyl dibenzothiophene-1-carboxylate |
InChI |
InChI=1S/C15H12O2S/c1-2-17-15(16)11-7-5-9-13-14(11)10-6-3-4-8-12(10)18-13/h3-9H,2H2,1H3 |
InChI Key |
DCLSBTLRGXLPDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C3=CC=CC=C3SC2=CC=C1 |
Origin of Product |
United States |
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